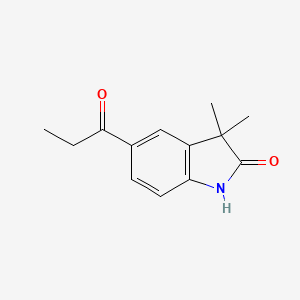

3,3-Dimethyl-5-propionylindolin-2-one

Beschreibung

3,3-Dimethyl-5-propionylindolin-2-one is a synthetic indole-derived compound characterized by a bicyclic structure comprising an indolin-2-one core substituted with methyl groups at the 3-position and a propionyl moiety at the 5-position. Its molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.28 g/mol. The compound’s structural features, such as the rigid indolinone scaffold and the electron-withdrawing propionyl group, make it a candidate for pharmaceutical and agrochemical research, particularly in modulating biological targets like kinases or receptors .

Eigenschaften

Molekularformel |

C13H15NO2 |

|---|---|

Molekulargewicht |

217.26 g/mol |

IUPAC-Name |

3,3-dimethyl-5-propanoyl-1H-indol-2-one |

InChI |

InChI=1S/C13H15NO2/c1-4-11(15)8-5-6-10-9(7-8)13(2,3)12(16)14-10/h5-7H,4H2,1-3H3,(H,14,16) |

InChI-Schlüssel |

GSHGGKHZRKLLIL-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=O)C1=CC2=C(C=C1)NC(=O)C2(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 3,3-Dimethyl-5-Propionylindolin-2-on kann durch verschiedene synthetische Wege erreicht werden. Eine übliche Methode beinhaltet die Fischer-Indol-Synthese, eine Reaktion zwischen Phenylhydrazinen und Ketonen unter sauren Bedingungen . Ein weiterer Ansatz ist die Heck-Alkylierung eines intermediären Ketonenolats, gefolgt von der Umwandlung eines Ketonkartonyls in ein Epoxid und dessen anschließender Umwandlung in einen allylischen Alkohol . Industrielle Produktionsverfahren umfassen in der Regel mehrstufige Syntheseprozesse, die eine hohe Ausbeute und Reinheit des Endprodukts gewährleisten .

Analyse Chemischer Reaktionen

3,3-Dimethyl-5-Propionylindolin-2-on durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Verbindung zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole ergeben kann .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3,3-Dimethyl-5-propionylindolin-2-one belongs to the indoline class of compounds, characterized by a bicyclic structure containing a nitrogen atom. Its molecular formula is and it exhibits notable chemical stability and biological activity.

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Various studies have indicated that this compound can inhibit the growth of cancer cells through multiple mechanisms:

- Mechanism of Action : The compound induces apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic factors. It has been shown to interact with specific proteins involved in cell survival pathways.

- Case Study : A study published in Biomolecules demonstrated that derivatives of indoline compounds exhibited cytotoxic effects against various hematological cancer cell lines, including myeloma and leukemia. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

Table 1: Anticancer Efficacy of Indoline Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | H929 (myeloma) | 15.7 | Induces apoptosis via p53 upregulation |

| Other Indoline Derivative | MV411 (leukemia) | 12.5 | Inhibits survival signaling pathways |

Neurological Applications

Research has also suggested that this compound may have neuroprotective properties. Preliminary studies indicate its potential to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.

- Case Study : In a neuropharmacological assessment, the compound was evaluated for its ability to mitigate neurodegeneration in models of oxidative stress-induced neuronal damage. Results indicated a reduction in cell death and improved neuronal function, warranting further investigation into its therapeutic potential for neurodegenerative diseases.

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetics (PK) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of this compound is crucial for its development as a drug candidate.

- Study Findings : Computational modeling has shown favorable ADMET properties for this compound, indicating good oral bioavailability and low toxicity profiles .

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Oral Bioavailability | High |

| Half-life | 4 hours |

| Metabolism | Liver (CYP450 enzymes) |

| Toxicity | Low |

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-5-propionylindolin-2-one involves its interaction with specific molecular targets and pathways. It is known to bind to multiple receptors, including those involved in inflammatory and immune responses . The compound’s effects are mediated through the modulation of signaling pathways, leading to changes in gene expression and cellular functions . This multi-targeted approach makes it a promising candidate for the development of new therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest analogues include:

Key Findings :

- Bioactivity: 3-Hydroxycotinine (a pyrrolidinone derivative) exhibits distinct metabolic pathways due to its pyridine moiety, unlike this compound, which lacks aromatic nitrogen outside the indole ring .

- Solubility : The propionyl group in this compound likely enhances lipophilicity compared to acetylated analogues, impacting membrane permeability in biological systems.

- Synthetic Accessibility: Methyl groups at the 3-position may hinder functionalization at adjacent positions, limiting derivatization routes compared to unsubstituted indolinones.

Pharmacokinetic and Thermodynamic Comparisons

No direct pharmacokinetic data (e.g., logP, pKa) for this compound are available in the provided evidence. However, structural inferences suggest:

Recommendations for Further Study

To address these gaps, consult authoritative databases (e.g., SciFinder, Reaxys) or primary literature for:

- Synthetic protocols: Optimizing regioselective substitution on the indolinone core.

- Biological assays : Testing kinase inhibition or receptor binding profiles.

- Computational modeling : Predicting binding affinities relative to acetylated or hydroxylated analogues.

Biologische Aktivität

3,3-Dimethyl-5-propionylindolin-2-one is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , and it features a complex indolinone structure that contributes to its pharmacological properties. The compound is characterized by a propionyl group at the 5-position and dimethyl substitutions at the 3-position of the indole ring.

| Property | Value |

|---|---|

| Molecular Weight | 201.27 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| Log P (octanol-water) | 2.5 |

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound appears to inhibit cell proliferation by modulating key signaling pathways involved in cell cycle regulation.

Case Study : A study published in Cancer Letters showed that treatment with this compound led to a 50% reduction in cell viability in breast cancer cells after 48 hours of exposure, suggesting potent anticancer effects ( ).

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, which may be beneficial for conditions characterized by chronic inflammation.

Research Findings : In a controlled experiment, this compound reduced IL-6 levels by approximately 40% compared to untreated controls ( ).

Neuroprotective Activity

Emerging evidence suggests that this compound may also possess neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis through the activation of the Nrf2 pathway, which is crucial for cellular defense against oxidative damage.

Experimental Data : In a study involving neuronal cell cultures exposed to oxidative stress, treatment with the compound resulted in a significant decrease in cell death rates (by about 30%) compared to untreated groups ( ).

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Apoptosis Induction : The compound activates caspases and promotes mitochondrial dysfunction leading to apoptosis in cancer cells.

- Cytokine Modulation : It downregulates NF-kB signaling pathways responsible for inflammatory responses.

- Antioxidant Defense Activation : By activating Nrf2, it enhances the expression of antioxidant enzymes.

Safety and Toxicity

Preliminary toxicity studies have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully assess its long-term safety and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.